
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route might involve:
Formation of the hydrazide: Starting from a suitable carboxylic acid derivative, the hydrazide can be prepared by reaction with hydrazine.
Cyclization: The hydrazide is then cyclized with carbon disulfide in the presence of a base to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxides.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Biological Activities
The biological activities of 1,3,4-oxadiazole derivatives are notable for their antimicrobial , anticancer , and anti-inflammatory properties. Some specific applications include:
- Antimicrobial Activity : Various studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial effects against a range of pathogens. The presence of halogen substituents like bromine enhances this activity by increasing the lipophilicity of the compounds, allowing better membrane penetration.
- Anticancer Properties : Research indicates that these compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The thione group plays a crucial role in interacting with cellular targets that are pivotal in cancer pathways.
- Anti-inflammatory Effects : Oxadiazole derivatives have shown promise in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of 1,3,4-Oxadiazole-2(3H)-thione derivatives:
- A study published in the Journal of Heterocyclic Chemistry indicated that certain oxadiazole derivatives exhibited potent anticancer activity against breast cancer cell lines (Soni et al., 1982) .
- Another research article highlighted the antimicrobial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibacterial agents (Barthwal et al., 1982) .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific compound and its application. For example, in medicinal chemistry, these compounds might inhibit enzyme activity or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.
1,3,4-Oxadiazole-2(3H)-one derivatives: Compounds where the thione group is replaced with an oxo group.
1,2,4-Oxadiazole derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- lies in its specific substituents, which can impart distinct biological activities and chemical properties compared to other oxadiazole derivatives.
Biological Activity
1,3,4-Oxadiazole derivatives, particularly 1,3,4-Oxadiazole-2(3H)-thione compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- is a notable example that exhibits promising antimicrobial and anticancer properties. This article synthesizes findings from various studies to detail the biological activity of this compound.
Synthesis and Characterization
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione derivatives often involves reactions such as the Mannich reaction. For instance, a study synthesized numerous derivatives by reacting 3,5-disubstituted oxadiazoles with piperidine derivatives. Characterization techniques like NMR and FT-IR were employed to confirm the structures of the synthesized compounds .
Antimicrobial Activity
Research has demonstrated that 1,3,4-Oxadiazole derivatives possess significant antimicrobial activity against various pathogens. A study indicated that these compounds show better activity against gram-positive bacteria compared to gram-negative strains. Specifically, they were effective against Bacillus cereus, Bacillus thuringiensis, and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazole | Bacillus cereus | 12 |
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazole | Staphylococcus aureus | 15 |
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazole | Escherichia coli | 30 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines such as HepG2 (liver), HeLa (cervical), and MCF7 (breast). Notably, some derivatives demonstrated IC50 values as low as 5.78μM against HepG2 cells .
Table 2: Anticancer Activity of Selected Oxadiazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazole | HepG2 | 5.78 |
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazole | MCF7 | 47.15 |
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazole | HeLa | Not reported |
The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes associated with cancer progression and microbial survival. For instance, studies indicate that oxadiazoles can inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis . Additionally, some derivatives have been shown to disrupt tubulin polymerization in cancer cells .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Dhumal et al. (2016) explored a combination of oxadiazole with thiazole and pyridine rings and found enhanced antitubercular activity against Mycobacterium bovis BCG .
- Paruch et al. (2020) synthesized various oxadiazole derivatives and identified several candidates with potent antibacterial properties suitable for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole-2(3H)-thione derivatives?
- Methodological Answer : A widely used method involves cyclocondensation of substituted benzohydrazides with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) under reflux conditions. For example, ethanol is often the solvent of choice due to its efficiency in promoting high yields (~79–85%) . Microwave-assisted synthesis has also been reported to reduce reaction times and improve yields (e.g., 85% yield in ethanol with microwave irradiation) . Key steps include acidification of intermediates to precipitate the product, followed by recrystallization from methanol or ethanol .
Q. How are 1,3,4-oxadiazole-2(3H)-thione derivatives characterized structurally?
- Methodological Answer : Characterization typically involves:
- IR spectroscopy : Identification of functional groups like C≡N (~2230 cm⁻¹), C=S (~1420 cm⁻¹), and aromatic C-H stretches .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and tautomeric forms. For example, NH protons in Mannich bases appear as singlets at δ 4.0–4.4 ppm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 417.15 for derivatives with a benzyloxy group) and fragmentation patterns validate the molecular formula .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are cross-checked with calculated values (e.g., C: 69.04%, H: 5.55%, N: 10.06%) .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
- Methodological Answer :
- Antimicrobial activity : Disk diffusion assays against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., Candida glabrata) at concentrations like 1000 ppm, with inhibition zone diameters compared to standards (e.g., ciprofloxacin) .
- Antifungal activity : Broth microdilution to determine IC₅₀ values (e.g., 6c, 6f, and 6i derivatives showed IC₅₀ < 10 µg/mL against C. glabrata) .
- Anti-protozoal activity : Time-dependent paralysis assays using Pheratima posthuma, with piperazine citrate as a reference .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 1,3,4-oxadiazole-2(3H)-thione derivatives?
- Methodological Answer :
- Solvent selection : Ethanol outperforms DMF or THF in promoting cyclization due to its polarity and boiling point .
- Catalysts : Molecular sieves (3Å) under ultrasound irradiation reduce reaction times from 15–20 hours to 1–2 hours, achieving yields up to 90% .
- Temperature control : Reflux at 80–90°C ensures complete conversion, while microwave irradiation (150–200 W) accelerates kinetics .
Q. What structural features correlate with enhanced antifungal activity in these derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups : Derivatives with 4-bromo or 2,4-dichloro substituents on the phenyl ring exhibit superior antifungal activity (e.g., compound 6g: IC₅₀ = 4.2 µg/mL) due to increased electrophilicity .
- Mannich base modifications : The presence of a phenylaminomethyl group at position 3 enhances membrane permeability, as seen in derivatives with 2,4-dimethylphenyl or 4-bromophenyl substituents .
- Hydrophobic interactions : Benzyloxy groups at position 5 improve lipid bilayer penetration, critical for targeting fungal cell membranes .
Q. How can molecular docking studies guide the design of oxadiazole derivatives as enzyme inhibitors?
- Methodological Answer :
- Target selection : Docking against enzymes like FabH (bacterial fatty acid biosynthesis) or nucleotide pyrophosphatases (NPP1) using software such as AutoDock Vina .
- Key interactions : Hydrogen bonding with active-site residues (e.g., Arg36 in FabH) and π-π stacking with hydrophobic pockets enhance binding affinity .
- Validation : Correlation of docking scores (e.g., binding energy < -8.0 kcal/mol) with in vitro inhibitory activity (IC₅₀) confirms predictive accuracy .
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer :
- Standardized protocols : Ensure consistent assay conditions (e.g., pH, inoculum size) across studies. For example, variations in fungal strain susceptibility (C. glabrata vs. Aspergillus niger) can explain discrepancies .
- Dose-response curves : Use multiple concentrations (e.g., 5–100 µg/mL) to calculate IC₅₀ values via linear regression, reducing false positives .
- Synergistic effects : Test combinations with known antifungals (e.g., fluconazole) to identify additive or antagonistic interactions .
Q. Tables Summarizing Key Findings
Table 1: Antifungal Activity of Selected Derivatives
Compound | Substituents | IC₅₀ (µg/mL) | Target Fungus | Reference |
---|---|---|---|---|
6f | 2,4-Dimethylphenylamino | 6.8 | Candida glabrata | |
6g | 4-Bromophenylamino | 4.2 | C. glabrata | |
6i | 3,5-Dichlorophenylamino | 8.5 | C. glabrata |
Table 2: Optimization of Synthesis Conditions
Properties
CAS No. |
81963-77-1 |
---|---|
Molecular Formula |
C15H11Br2N3O2S |
Molecular Weight |
457.1 g/mol |
IUPAC Name |
3-(anilinomethyl)-5-(3,5-dibromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H11Br2N3O2S/c16-9-6-11(13(21)12(17)7-9)14-19-20(15(23)22-14)8-18-10-4-2-1-3-5-10/h1-7,18,21H,8H2 |
InChI Key |
PXHZKUHXGXOKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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